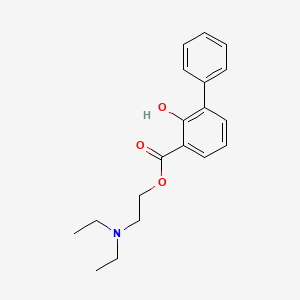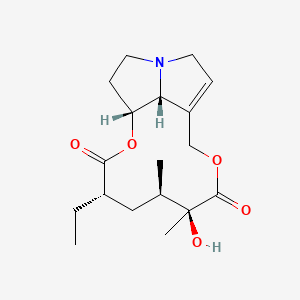
Yamataimine
説明
Yamataimine is a 12-membered pyrrolizidine alkaloid of retronecine type . It is derived from the herbs of Herba Senecionis scandentis .
Synthesis Analysis
The synthesis of Yamataimine involves a short-step process. Methyl (1S,SR)-5-methyl-2-oxocyclopentanecarboxylate derived from ®-(+)-pulegone is converted into the necic acid component required for the synthesis of Yamataimine, in a nine-step sequence .Molecular Structure Analysis
Yamataimine has a molecular formula of C18H27NO5 . It has a molecular weight of 337.41 . The structure of Yamataimine includes 5 defined stereocentres .Chemical Reactions Analysis
The synthesis of Yamataimine involves a regioselective coupling of (+)-retronecine with the necic acid component via tin-mediated regioselective acylation followed by macrolactonization .Physical And Chemical Properties Analysis
Yamataimine is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a SMILES notation of CCC1CC (C (C (=O)OCC2=CCN3C2C (CC3)OC1=O) ©O)C .科学的研究の応用
Synthesis and Structural Studies
- Enantioselective Synthesis : A significant research application of Yamataimine involves its enantioselective synthesis. The study by Niwa et al. (1994) describes a short-step synthesis process for optically active yamataimine. This research is fundamental in understanding the chemical structure and potential applications of yamataimine in various fields.
Toxicological Studies
- Toxicity Assessment : Yamataimine's toxicity has been a subject of research, particularly in the context of hepatocytes. The study by J. Li (2004) investigated the toxic effects of various pyrrolizidine alkaloids, including yamataimine, on hepatocytes. This research contributes to understanding the safety profile of yamataimine, which is crucial for its potential therapeutic applications.
Applications in Environmental Studies
- Environmental Impact Analysis : In environmental research, yamataimine has been indirectly involved in studies like the one conducted in the Yamakiya district, Kawamata town, after the Fukushima Daiichi Nuclear Power Plant accident. Yasutaka et al. (2020) describe how local residents participated in research activities, including radiation measurements, which is essential for understanding the environmental behavior of various compounds including those similar to yamataimine.
Biochemical Applications
- Biochemical Research : Although not directly related to yamataimine, research in the biochemical field, such as the study on apple polyphenols by Sun et al. (2017), highlights the importance of natural compounds in preserving food quality. This kind of research can provide insights into how yamataimine or similar alkaloids could be used in food science and technology.
Technological Innovations
- Technology and Software Development : Interestingly, the term "Yamatani" appears in the context of technological research, specifically in neural network development. Yoshimura (2020) proposes a two-variable activation function named "Yamatani," demonstrating how nomenclature from natural compounds can influence other research areas.
Cultural Studies
- Cultural and Historical Research : The influence of the name "Yamata" extends into cultural studies as well, such as in the work of C. Ames (2008) on the Franco-Japanese writer Yamata Kiku. This shows the broader cultural significance of names derived from natural compounds like yamataimine.
特性
IUPAC Name |
(1R,4S,6R,7S,17R)-4-ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h5,11-12,14-15,22H,4,6-10H2,1-3H3/t11-,12+,14-,15-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIMIQDGHHBXCP-BXPDPKNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217413 | |
| Record name | Yamataimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yamataimine | |
CAS RN |
67113-69-3 | |
| Record name | Yamataimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067113693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yamataimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YAMATAIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W289C84G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B1682272.png)
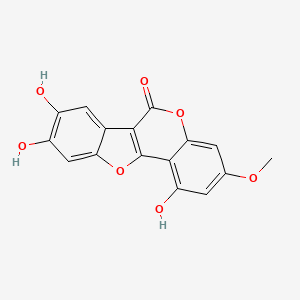
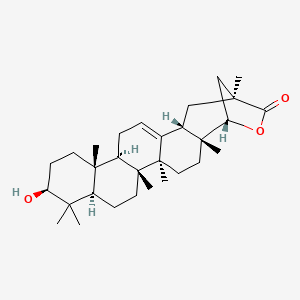
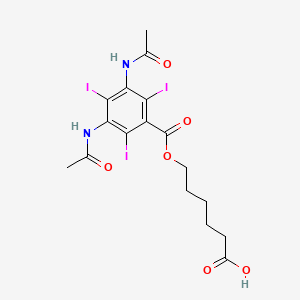
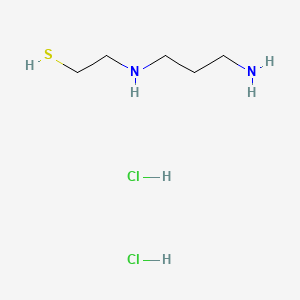
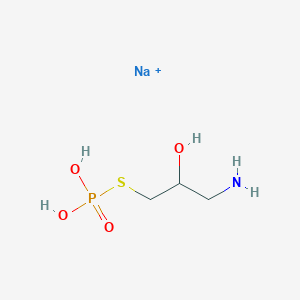
![ethoxymethyl-[2-[[(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]sulfanyl-sulfanylidenephosphanium](/img/structure/B1682279.png)
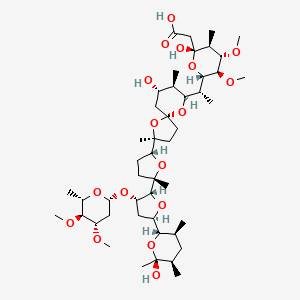
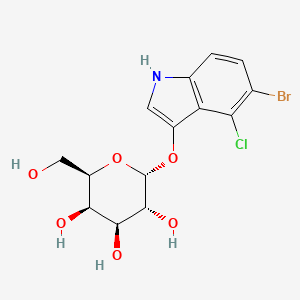
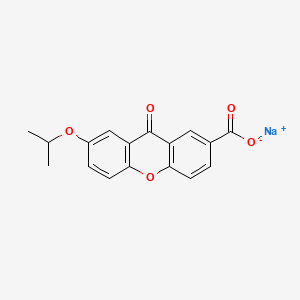
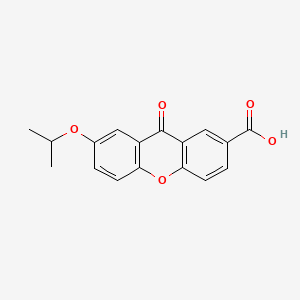
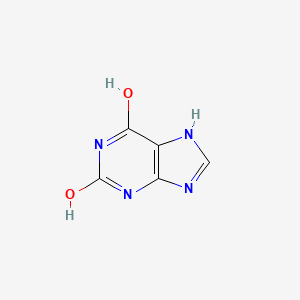
![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)
